molecular formula C29H26OS3 B13990682 4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one CAS No. 56003-68-0

4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one

Cat. No.: B13990682
CAS No.: 56003-68-0
M. Wt: 486.7 g/mol
InChI Key: KQHUEKLRQQYRMB-UHFFFAOYSA-N
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Description

4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one is an organic compound with the molecular formula C29H26OS3 This compound is characterized by the presence of a phenyl group attached to the fourth carbon of a pentan-2-one backbone, with three phenylsulfanyl groups attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one typically involves the reaction of 4-phenylpentan-2-one with phenylsulfanyl reagents under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 4-phenylpentan-2-one, followed by the addition of phenylsulfanyl chloride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pentan-2-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines or thiols, aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 4-phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-ol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Research includes its use in drug design and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into specific binding sites, affecting the function of the target molecules and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-5,5,5-tris(methylsulfanyl)pentan-2-one: Similar structure but with methylsulfanyl groups instead of phenylsulfanyl groups.

    4-Phenyl-5,5,5-tris(ethylsulfanyl)pentan-2-one: Similar structure but with ethylsulfanyl groups instead of phenylsulfanyl groups.

    4-Phenyl-5,5,5-tris(butylsulfanyl)pentan-2-one: Similar structure but with butylsulfanyl groups instead of phenylsulfanyl groups.

Uniqueness

4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one is unique due to the presence of three phenylsulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry. The phenyl groups also contribute to its potential biological activity, differentiating it from similar compounds with alkylsulfanyl groups.

Properties

CAS No.

56003-68-0

Molecular Formula

C29H26OS3

Molecular Weight

486.7 g/mol

IUPAC Name

4-phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one

InChI

InChI=1S/C29H26OS3/c1-23(30)22-28(24-14-6-2-7-15-24)29(31-25-16-8-3-9-17-25,32-26-18-10-4-11-19-26)33-27-20-12-5-13-21-27/h2-21,28H,22H2,1H3

InChI Key

KQHUEKLRQQYRMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C(SC2=CC=CC=C2)(SC3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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